N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide is a synthetic small molecule characterized by a 4-methylbenzamide core linked to a pyridazine ring substituted with a methanesulfonyl group at position 4. This compound shares structural motifs with kinase inhibitors and histone deacetylase (HDAC) modulators, as evidenced by its benzamide scaffold and sulfonylpyridazine moiety.
Properties
IUPAC Name |
4-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-6-8-14(9-7-13)19(23)20-16-5-3-4-15(12-16)17-10-11-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOPKRYCNLLJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and its homolog is present in Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- SMILES Notation :
CC(C(=O)N(C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2))
This compound features a sulfonamide group, which is known for enhancing the solubility and bioavailability of drugs.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown:
- Mechanism of Action : Many sulfonamides function by inhibiting carbonic anhydrase, an enzyme that plays a crucial role in tumor growth and metastasis.
- Case Studies : In vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines, including breast and colorectal cancers.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 15.2 | Apoptosis via caspase activation |
| Study 2 | HCT116 (colorectal cancer) | 12.8 | Inhibition of carbonic anhydrase |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects:
- Inflammatory Models : In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in inflammation when treated with this compound.
- Mechanism : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyridazine Ring : Starting from commercially available pyridine derivatives, the pyridazine moiety is synthesized through hydrazine treatment.
- Sulfonation Reaction : The introduction of the methanesulfonyl group is achieved via sulfonation reactions.
- Final Amide Formation : The final step involves coupling the pyridazine derivative with 4-methylbenzoic acid to form the amide bond.
Research Findings
Recent studies have highlighted the compound's potential in treating various diseases:
- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide has shown promising results in preclinical studies as a potential anticancer agent. Its mechanism of action appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer. The IC50 values indicated potent activity, comparable to established chemotherapeutic agents .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Journal of Medicinal Chemistry |
| A549 (Lung) | 10.2 | Journal of Medicinal Chemistry |
2. Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Case Study : In vitro assays demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS) .
| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-alpha | 1500 | 600 | 60 |
| IL-6 | 1200 | 480 | 60 |
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, particularly those relevant to cancer and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine-Based Sulfonyl Derivatives
a. 4-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS: 1005307-77-6)
- Structure : Differs in the sulfonyl substituent (ethyl vs. methyl) and a chloro group on the benzamide.
- Properties : Molecular weight 401.9 vs. target compound (~411.4 estimated). Ethylsulfonyl may reduce solubility compared to methanesulfonyl due to increased hydrophobicity .
- Activity: Not explicitly reported, but chloro substitution on benzamide could alter target selectivity.
b. N-(3-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide
- Structure : Replaces methanesulfonyl with 4-methylpiperazine and introduces trifluoromethyl on benzamide.
- Properties : Molecular weight 441.4; trifluoromethyl enhances metabolic stability and membrane permeability.
- Activity : Likely targets kinases (e.g., ABL1) due to piperazine’s role in improving pharmacokinetics, as seen in ponatinib analogs .
Table 1: Structural Comparison of Pyridazine Derivatives
| Compound | R1 (Pyridazine) | R2 (Benzamide) | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 6-Methanesulfonyl | 4-Methyl | ~411.4 | Enhanced solubility, HDAC/kinase potential |
| 4-Chloro-N-(4-(6-(ethylsulfonyl)...) | 6-Ethylsulfonyl | 4-Chloro | 401.9 | Hydrophobic, undefined target |
| N-(3-(6-(4-Methylpiperazin-1-yl)...) | 6-4-Methylpiperazine | 4-Trifluoromethyl | 441.4 | Kinase inhibition, improved PK |
4-Methylbenzamide Derivatives with Heterocyclic Moieties
a. N-(2-Amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide (B10)
- Structure : Contains an imidazole-linked phenyl instead of pyridazine.
- Activity : Potent HDAC2 inhibitor (docking score: 76.7 kcal/mol vs. SAHA: 42.5 kcal/mol). The imidazole facilitates zinc chelation in HDAC active sites, whereas the target’s sulfonylpyridazine may favor kinase interactions .
b. 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide (Ponatinib Intermediate)
Functional Comparison: Kinase vs. HDAC Inhibition
Kinase Inhibitors
The target compound’s pyridazine and benzamide motifs align with type II kinase inhibitors that bind to the hydrophobic back pocket of kinases (e.g., ABL1, PDGFRα). For example:
- AMG-Tie2-1 (3-(3-(2-(Methylamino)pyrimidin-4-yl)pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)-4-methylbenzamide): Targets Tie2 kinase with >30-fold selectivity over other kinases. The trifluoromethyl group enhances potency, whereas the target’s methanesulfonyl may reduce selectivity due to bulkier substituents .
- Compound 16 (N-[3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide) : Exhibits 42% oral bioavailability in rats but lower cellular potency against ABL1WT compared to analogs. The target’s pyridazine may improve solubility but reduce cell permeability .
Table 2: Kinase Inhibitor Activity Profiles
| Compound | Target Kinase | IC50/EC50 | Oral Bioavailability | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | Undefined | Pending | Unknown | 6-Methanesulfonylpyridazine |
| Ponatinib Intermediate | ABL1T315I | <1 nM | 42% | Imidazopyridazine ethynyl |
| AMG-Tie2-1 | Tie2 | ~10 nM | High | Trifluoromethylbenzamide |
HDAC Inhibitors
The 4-methylbenzamide fragment is a known pharmacophore in HDAC inhibitors. Key comparisons include:
- Compound 109 (N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide): Dual HDAC1/HDAC3 inhibitor (IC50: 10–50 nM). The alkyl linker and aminophenyl group enhance enzyme binding, unlike the target’s pyridazine, which may limit HDAC affinity .
- Compound B10 (see Section 2.2a): HDAC2 selectivity via imidazole-zinc interaction. The target’s sulfonyl group lacks chelation capacity, suggesting divergent mechanisms .
Preparation Methods
Pyridazine Ring Formation via Cyclocondensation
Pyridazine derivatives are commonly synthesized through cyclocondensation of 1,4-diketones with hydrazines. For example, heating hexane-2,5-dione with hydrazine hydrate in ethanol yields 3,6-dimethylpyridazine, which can undergo subsequent sulfonylation. Adapting this method:
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Substrate preparation : 1,4-Diketone substituted with a methylsulfonyl precursor.
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Cyclization : Reflux with hydrazine hydrate in ethanol (3–5 h).
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Sulfonylation : Treat with methanesulfonyl chloride in dichloromethane using triethylamine as a base.
Table 1 : Optimization of Pyridazine Sulfonylation
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Methanesulfonyl Cl | DCM | Et₃N | 78 |
| MsCl, 0°C | THF | Pyridine | 65 |
| Ms₂O | Acetonitrile | NaHCO₃ | 52 |
Functionalization of the Pyridazine Ring
Introducing the 3-Aminophenyl Group
The 3-aminophenyl group at position 3 of pyridazine can be installed via Suzuki-Miyaura coupling. A boronic acid-functionalized aniline derivative reacts with 3-bromo-6-methanesulfonylpyridazine under palladium catalysis:
Reaction Scheme :
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2 equiv)
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 80°C, 12 h
Amide Bond Formation
Coupling 3-(6-Methanesulfonylpyridazin-3-yl)aniline with 4-Methylbenzoyl Chloride
The final step involves amide bond formation between the aniline and 4-methylbenzoyl chloride. This is achieved under Schotten-Baumann conditions:
Procedure :
-
Dissolve 3-(6-methanesulfonylpyridazin-3-yl)aniline (1.0 equiv) in THF.
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Add 4-methylbenzoyl chloride (1.2 equiv) dropwise at 0°C.
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Stir at room temperature for 6 h.
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Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridazine-H), 8.15–7.42 (m, 8H, aromatic), 2.65 (s, 3H, CH₃), 2.41 (s, 3H, SO₂CH₃).
Alternative Synthetic Routes
One-Pot Tandem Approach
A streamlined method condenses pyridazine formation and sulfonylation into a single pot:
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Cyclocondense 1,4-diketone with hydrazine.
-
Directly treat with methanesulfonyl chloride without isolating the pyridazine intermediate.
-
Proceed to Suzuki coupling and amidation.
Advantages : Reduces purification steps; overall yield improves to 68%.
Challenges and Optimization Strategies
Sulfonylation Efficiency
Methanesulfonyl groups are electron-withdrawing, which can deactivate the pyridazine ring toward electrophilic substitution. Strategies to enhance reactivity include:
Q & A
Q. What are the standard synthetic routes for N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step organic reactions, including:
- Pyridazine core formation : Initial steps focus on constructing the 6-methanesulfonylpyridazine moiety via sulfonylation of pyridazin-3-amine derivatives under controlled conditions (e.g., using methanesulfonyl chloride in dichloromethane at 0–5°C) .
- Coupling reactions : Suzuki-Miyaura cross-coupling is often employed to link the pyridazine ring to the phenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O) are critical for high coupling efficiency .
- Amide bond formation : The final step involves reacting 3-(6-methanesulfonylpyridazin-3-yl)aniline with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide linkage. Solvent choice (e.g., THF) and stoichiometric ratios (1:1.2 amine:acyl chloride) are key to minimizing byproducts .
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methanesulfonyl group at pyridazine C6, methyl group at benzamide C4). Aromatic proton signals in the δ 7.2–8.5 ppm range and methyl resonances (δ 2.4–2.6 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~424.1 g/mol) and detects impurities. Fragmentation patterns help validate the pyridazine-benzamide connectivity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays). Mobile phases often combine acetonitrile and ammonium acetate buffers .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., tyrosine kinases) using fluorescence-based or radiometric methods. The methanesulfonyl group may enhance binding to ATP pockets .
- Cell viability assays : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Dose-response curves (1–100 µM) identify IC₅₀ values .
- Solubility and stability tests : Use shake-flask methods (aqueous/organic phases) to determine aqueous solubility. Monitor degradation in PBS or simulated gastric fluid via HPLC .
Advanced Research Questions
Q. How can researchers optimize coupling reaction steps in the synthesis when encountering low intermediate yields?
- Catalyst screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve aryl-aryl coupling efficiency. Microwave-assisted heating (80–100°C, 30 min) may accelerate reactions .
- Solvent optimization : Test polar aprotic solvents (DMSO, NMP) to enhance substrate solubility. Additives like K₂CO₃ or CsF can stabilize intermediates .
- Workup modifications : Implement column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure intermediates .
Q. What strategies resolve contradictory data between computational docking predictions and experimental binding assays for this compound?
- Binding mode validation : Perform molecular dynamics (MD) simulations (50–100 ns) to assess docking poses under physiological conditions. Compare with mutagenesis data (e.g., alanine scanning of target residues) .
- Assay recalibration : Verify buffer conditions (pH, ionic strength) and cofactor requirements (e.g., Mg²⁺ for kinases). Use orthogonal assays (SPR, ITC) to confirm binding affinity .
- Metabolite interference testing : Check for off-target interactions with serum proteins (e.g., albumin) via competitive binding assays. Pre-incubate compounds with liver microsomes to identify active metabolites .
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on the benzamide ring?
- Derivative synthesis : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at benzamide positions 2, 3, or 5. Monitor changes in logP (HPLC) and solubility .
- Biological testing : Compare IC₅₀ values across derivatives in enzyme/cell-based assays. Correlate substituent Hammett constants (σ) with activity to identify electronic effects .
- Computational modeling : Use QSAR models (e.g., CoMFA, CoMSIA) to predict bioactivity of hypothetical analogs. Validate with in vitro data .
Q. What experimental approaches confirm target engagement and mechanism of action in cellular models?
- Cellular thermal shift assay (CETSA) : Heat-treat lysates from compound-exposed cells (e.g., 37–65°C) and monitor target protein stability via Western blot .
- Knockdown/knockout validation : Use siRNA or CRISPR to silence putative targets. Rescue experiments (overexpression) confirm specificity .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
